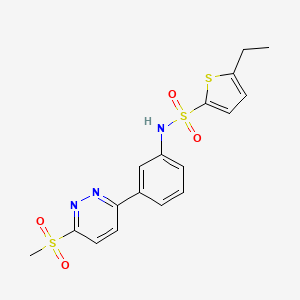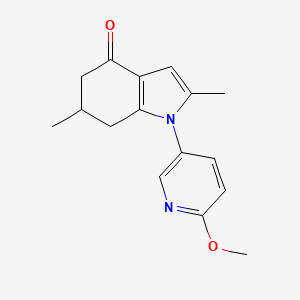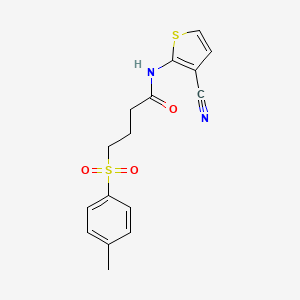
6-Methoxy-4-(trifluoromethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-4-(trifluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 1598267-75-4 . It has a molecular weight of 192.14 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as this compound, often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7F3N2O/c1-13-6-3-4(7(8,9)10)2-5(11)12-6/h2-3H,1H3,(H2,11,12) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a light-yellow to yellow powder or crystals . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Catalysis and Polymerization
One study explored the use of amine-bis(phenolate) chromium(III) chloride complexes in the copolymerization of cyclohexene oxide and carbon dioxide, incorporating ligands derived from pyridyl compounds similar to 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine. This research demonstrated the potential of these complexes as catalysts for producing polycarbonates with low molecular weight and narrow dispersities, indicating the applicability of such compounds in polymer chemistry (Devaine-Pressing et al., 2015).
Organic Synthesis
Another area of application is the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles through heterocyclization reactions involving derivatives of this compound. This method offers advantages such as a broad range of primary amines, simple execution, and high yields, demonstrating the compound's utility in the synthesis of novel organic molecules (Aquino et al., 2015).
Photophysical and Fluorescence Studies
Research on metal complexes of tris((6-phenyl-2-pyridyl)methyl)amine derivatives, which are structurally related to this compound, highlighted their potential in photophysical applications. These complexes exhibit significant solubility improvements and interesting fluorescence properties upon coordination with metal ions like Zn(2+) and Cu(2+), suggesting potential applications in sensing and imaging (Liang et al., 2009).
Structural Chemistry
The study of N,4-diheteroaryl 2-aminothiazoles, including molecules structurally similar to this compound, provided insights into protonation sites and hydrogen bonding. These findings contribute to a deeper understanding of molecular interactions and could inform the design of new materials and pharmaceuticals (Böck et al., 2021).
Ligand and Complex Studies
Research on dipicolylamino-methoxy-1,2,4,5-tetrazine ligands and their metal complexes, involving derivatives of this compound, revealed intriguing structural and photophysical properties. These studies indicate the utility of such compounds in developing new materials with potential applications in catalysis, luminescence, and as coordination complexes (Stetsiuk et al., 2019).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust and contact with skin and eyes .
Direcciones Futuras
Propiedades
IUPAC Name |
6-methoxy-4-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-13-6-3-4(7(8,9)10)2-5(11)12-6/h2-3H,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKXVLZIUVYLLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-fluorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2581401.png)

![1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2581403.png)
![{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine](/img/structure/B2581404.png)
![5-bromo-2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2581405.png)

![Ethyl 2-thioxo-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3-dithiole-4-carboxylate](/img/structure/B2581408.png)

![6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2581412.png)


